molecular formula C17H15FO3 B12883187 3-(4-Fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran CAS No. 922140-87-2

3-(4-Fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran

Cat. No.: B12883187
CAS No.: 922140-87-2
M. Wt: 286.30 g/mol
InChI Key: DTZBDWOBKMHNMC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the 4-fluorophenyl and 4,6-dimethoxy groups in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with the benzofuran core using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce costs would be essential. Catalysts and reagents would be chosen to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorophenyl and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-1H-pyrazole
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran stands out due to the combination of its benzofuran core with the 4-fluorophenyl and 4,6-dimethoxy substituents. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

922140-87-2

Molecular Formula

C17H15FO3

Molecular Weight

286.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran

InChI

InChI=1S/C17H15FO3/c1-10-16(11-4-6-12(18)7-5-11)17-14(20-3)8-13(19-2)9-15(17)21-10/h4-9H,1-3H3

InChI Key

DTZBDWOBKMHNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)F

Origin of Product

United States

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